molecular formula C16H16N4OS B7021462 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-1,6-naphthyridine-4-carboxamide

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-1,6-naphthyridine-4-carboxamide

Cat. No.: B7021462
M. Wt: 312.4 g/mol
InChI Key: QONPXUJSOIKYGT-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-1,6-naphthyridine-4-carboxamide is a synthetic organic compound that features a unique combination of a thiazole ring and a naphthyridine moiety

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-1,6-naphthyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-15(22-11(2)20-10)5-8-19-16(21)12-3-7-18-14-4-6-17-9-13(12)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONPXUJSOIKYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=C3C=NC=CC3=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-1,6-naphthyridine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Ethyl Linker: The 2,4-dimethylthiazole is then alkylated with an appropriate ethyl halide to introduce the ethyl linker.

    Formation of the Naphthyridine Moiety: The naphthyridine ring is synthesized separately, often starting from pyridine derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the thiazole-ethyl intermediate with the naphthyridine carboxylic acid derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can significantly streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the naphthyridine ring, potentially reducing it to a dihydro or tetrahydro derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-1,6-naphthyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-1,6-naphthyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The naphthyridine moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-1,6-naphthyridine-4-carboxamide: can be compared with other thiazole and naphthyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to engage in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

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